2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
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Overview
Description
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a chemical compound that belongs to the class of cyclohexane carboxylic acids. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid typically involves the reaction of 4-ethoxyaniline with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group may enhance its solubility and interaction with biological targets compared to similar compounds with different substituents.
Biological Activity
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biological effects, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H21NO3
- CAS Number : 330829-55-5
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate inflammatory pathways by inhibiting enzymes related to inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, making it a candidate for anti-inflammatory therapies.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced inflammation in animal models by inhibiting the expression of inflammatory cytokines (e.g., TNF-alpha and IL-6) and enzymes involved in the inflammatory response .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound has shown promise as an analgesic. Experimental studies have reported that it effectively alleviates pain in various models, suggesting its potential utility in pain management therapies .
Antitumor Activity
Preliminary investigations into the antitumor activity of this compound have yielded interesting results. In vitro studies revealed that the compound inhibits the proliferation of cancer cell lines, such as breast cancer and leukemia cells, with IC50 values comparable to established chemotherapeutics . The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl ring enhance cytotoxicity.
Study 1: Anti-inflammatory Effects
A study conducted by researchers at a prominent university assessed the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to control groups, supporting its potential as a therapeutic agent for inflammatory diseases .
Study 2: Antitumor Activity
In another investigation, the compound was tested against various cancer cell lines. The results showed that it induced apoptosis in cancer cells through mitochondrial pathways. The study highlighted the importance of the ethoxy group in enhancing biological activity, suggesting avenues for further structural optimization .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJRVMYSFAPPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.